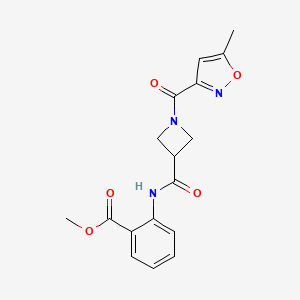

Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate

Description

Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate is a structurally complex molecule featuring a methyl benzoate core linked to an azetidine-3-carboxamide moiety, which is further substituted with a 5-methylisoxazole carbonyl group. Key structural attributes include:

- Benzoate ester: Enhances lipophilicity and influences metabolic stability.

- 5-Methylisoxazole: A heterocyclic group known for its role in bioactive compounds, often contributing to hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name |

methyl 2-[[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-10-7-14(19-25-10)16(22)20-8-11(9-20)15(21)18-13-6-4-3-5-12(13)17(23)24-2/h3-7,11H,8-9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRDIJGUGZAHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate are currently unknown . Given the structural similarity to other active compounds, it may influence a variety of pathways, leading to diverse downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

Biological Activity

Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate is a synthetic compound that belongs to a class of azetidine derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a benzoate moiety linked to an azetidine ring substituted with a 5-methylisoxazole-3-carbonyl group. This unique structural arrangement is believed to contribute to its biological activity by enhancing interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing isoxazole rings often exhibit significant antibacterial , antifungal , and anticancer properties. The presence of the azetidine ring further enhances the compound's potential as a therapeutic agent.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Isoxazole and azetidine moieties | Anticancer, anti-inflammatory |

| N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide | Cyclopropyl group with isoxazole | Antibacterial, antifungal |

| 1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide | Lacks cyclopropyl group | Moderate antibacterial activity |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases such as CSF-1R and c-Kit, which play crucial roles in cancer progression and neuroinflammation. For instance, studies indicate that inhibitors targeting CSF-1R exhibit minimal cytotoxicity while maintaining promising blood-brain barrier permeability .

- Antimicrobial Properties : The presence of the isoxazole ring is associated with enhanced antimicrobial activity. Compounds like N-cyclopropyl derivatives have demonstrated significant antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Case Studies

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

- A study on CSF-1R inhibitors demonstrated that these compounds could effectively reduce inflammation in neurodegenerative models while showing low cytotoxicity .

- Another investigation into azetidine derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds have shown favorable characteristics such as:

Comparison with Similar Compounds

Research Findings and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.